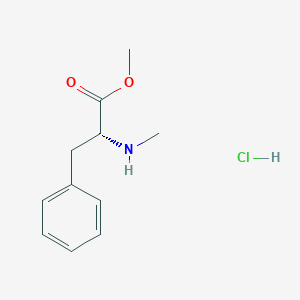

N-methyl-D-phenylalanine methyl ester hydrochloride

Description

Chemical Identity and Structural Characterization of N-methyl-D-phenylalanine methyl ester hydrochloride

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives. The compound is officially designated as methyl (2R)-2-(methylamino)-3-phenylpropanoate hydrochloride, reflecting its stereochemical configuration and functional group arrangements. The Chemical Abstracts Service registry number 130008-09-2 uniquely identifies this specific stereoisomer, distinguishing it from the corresponding L-form which carries the registry number 19460-86-7.

The molecular formula C11H16ClNO2 encompasses the complete salt structure, incorporating both the organic cation and the chloride anion. Alternative nomenclature systems recognize this compound as (R)-methyl 2-(methylamino)-3-phenylpropanoate hydrochloride, emphasizing the absolute configuration at the chiral center. The European Community number 826-681-1 provides additional regulatory identification within European chemical databases.

The systematic naming convention clearly delineates the structural components: the methyl ester functionality at the carboxyl terminus, the N-methylated amino group, the phenylmethyl side chain characteristic of phenylalanine derivatives, and the D-configuration denoting the absolute stereochemistry. This nomenclature precision proves essential for distinguishing between stereoisomeric forms and ensuring accurate chemical communication in research and commercial applications.

Molecular Architecture Analysis

X-ray Crystallographic Studies

While comprehensive crystallographic data for this compound remains limited in the available literature, structural analysis of related phenylalanine derivatives provides valuable insights into the expected molecular architecture. The compound exhibits a single defined stereocenter at the alpha-carbon position, establishing its absolute configuration as R according to Cahn-Ingold-Prelog priority rules.

The molecular structure features a central carbon framework with four distinct substituents: the methylamino group, the phenylmethyl side chain, the hydrogen atom, and the methyl ester carbonyl group. The spatial arrangement of these groups creates a three-dimensional architecture that influences both the chemical reactivity and biological activity of the compound. The presence of the hydrochloride salt form affects the solid-state packing arrangements and intermolecular interactions, potentially influencing crystalline morphology and stability characteristics.

Comparative analysis with structurally related compounds suggests that the phenyl ring adopts a preferred conformation that minimizes steric interactions while maximizing favorable π-π interactions in the crystalline state. The N-methyl substituent introduces additional conformational flexibility compared to the parent phenylalanine structure, potentially affecting the overall molecular packing efficiency.

Tautomeric Forms and Zwitterionic Behavior

The tautomeric and zwitterionic behavior of this compound reflects the complex interplay between protonation states and molecular conformations. Unlike free amino acids, the esterification of the carboxyl group eliminates the possibility of classical zwitterionic behavior, as the acidic carboxyl functionality is no longer available for deprotonation.

In the hydrochloride salt form, the methylamino group exists in a protonated state, carrying a positive charge that is balanced by the chloride counterion. This ionic character significantly influences the compound's solubility profile, with enhanced water solubility compared to the free base form. The protonated amino group can participate in hydrogen bonding interactions, affecting both intramolecular conformational preferences and intermolecular association patterns.

The absence of tautomeric equilibria involving the carboxyl group simplifies the structural analysis compared to free amino acids. However, the N-methylated amino group may exhibit restricted rotation around the carbon-nitrogen bond, particularly in hydrogen-bonding environments, leading to potential conformational isomerism that could influence spectroscopic observations and biological activity profiles.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The proton Nuclear Magnetic Resonance spectrum exhibits distinct resonances corresponding to the various proton environments within the molecular structure.

The aromatic protons of the phenyl ring typically appear in the 7.0-7.5 parts per million region, displaying the expected multipicity patterns for a monosubstituted benzene ring. The alpha-proton adjacent to the methylamino group resonates as a complex multiplet, reflecting coupling to both the methylene protons of the benzyl group and the N-methyl protons.

| Proton Environment | Chemical Shift Range | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons | 7.0-7.5 parts per million | Multiplet | 5 hydrogen atoms |

| Alpha-proton | 4.5-5.0 parts per million | Multiplet | 1 hydrogen atom |

| Benzyl methylene | 3.0-3.5 parts per million | Doublet | 2 hydrogen atoms |

| Ester methyl | 3.5-3.8 parts per million | Singlet | 3 hydrogen atoms |

| N-methyl | 2.5-3.0 parts per million | Singlet | 3 hydrogen atoms |

The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information, with the carbonyl carbon of the ester group appearing in the characteristic 170-175 parts per million region. The aromatic carbons distribute across the 125-140 parts per million range, while the aliphatic carbons occupy lower field positions. The methyl carbon of the ester group and the N-methyl carbon provide additional confirmation of the structural assignments.

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational modes that serve as molecular fingerprints for this compound. The spectrum exhibits distinct absorption bands corresponding to specific functional group vibrations, providing both qualitative identification and quantitative analytical capabilities.

The carbonyl stretching vibration of the ester group appears as a strong absorption band in the 1730-1750 wavenumber region, characteristic of methyl ester functionalities. The presence of the protonated amino group introduces N-H stretching vibrations in the 3000-3300 wavenumber range, typically appearing as broad absorptions due to hydrogen bonding interactions with the chloride counterion.

Aromatic C-H stretching vibrations manifest in the 3000-3100 wavenumber region, while aliphatic C-H stretches appear at slightly lower frequencies. The aromatic C=C stretching modes contribute to the complex pattern of absorptions in the 1450-1600 wavenumber region, providing additional structural confirmation through their characteristic intensity patterns and frequency positions.

The presence of the hydrochloride salt introduces additional complexity to the vibrational spectrum, particularly in the lower frequency regions where ion-pair vibrations and lattice modes may contribute to the observed absorption patterns. These spectroscopic features collectively provide a comprehensive vibrational fingerprint that enables reliable identification and purity assessment of the compound.

Properties

IUPAC Name |

methyl (2R)-2-(methylamino)-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFGLAQTUGRAAB-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC1=CC=CC=C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130008-09-2 | |

| Record name | N-methyl-D-phenylalanine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-D-phenylalanine methyl ester hydrochloride can be synthesized through several methods. One common approach involves the esterification of D-phenylalanine with methanol in the presence of an acid catalyst such as trimethylchlorosilane . This reaction typically occurs at room temperature and yields the desired methyl ester hydrochloride.

Another method involves the asymmetric hydrogenation of substituted D-phenylalanine derivatives . This process requires specific catalysts and reaction conditions to achieve high yields and optical purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis techniques. These methods may include the use of continuous flow reactors and advanced purification processes to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Development

Overview : NM-DPHE serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity.

Key Applications :

- Neuropharmacology : NM-DPHE is utilized in developing drugs that modulate neurotransmitter systems, which are vital for treating conditions like depression and anxiety.

- Synthesis of Therapeutics : It acts as an intermediate in synthesizing various therapeutic agents, improving their bioavailability and stability.

Biochemical Research

Role in Neurotransmitter Studies : NM-DPHE is instrumental in researching amino acid roles within the brain, contributing to our understanding of behavioral and cognitive functions.

Applications :

- Receptor Interaction Studies : It aids in exploring how neurotransmitters interact with their receptors, providing insights into potential drug targets.

- Enzyme Activity Modulation : NM-DPHE can modify enzyme activities, allowing researchers to investigate metabolic pathways and regulatory mechanisms.

Protein Engineering

Modification of Proteins : NM-DPHE is used to alter protein structures, facilitating the study of structure-function relationships.

Applications :

- Improving Enzyme Activity : By modifying proteins with NM-DPHE, scientists can enhance enzyme activity for industrial applications.

- Peptide Synthesis : It plays a role in creating modified peptides that exhibit improved stability and bioactivity, essential for drug formulation.

Analytical Chemistry

Standardization in Chromatography : NM-DPHE serves as a standard in chromatographic techniques, aiding in the accurate quantification of amino acids and other compounds in complex biological samples.

Food Industry

Flavor Enhancement : NM-DPHE can be utilized as a flavor enhancer or additive, contributing to the development of new food products with improved taste profiles.

Data Summary Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis targeting neurological disorders | Enhanced efficacy and specificity |

| Biochemical Research | Neurotransmitter system studies | Insights into brain function |

| Protein Engineering | Protein modification and peptide synthesis | Improved enzyme activity |

| Analytical Chemistry | Standard for chromatographic techniques | Accurate quantification of biological samples |

| Food Industry | Flavor enhancer | Development of new food products |

Case Studies

-

Neuropharmacological Research :

- A study demonstrated that NM-DPHE derivatives significantly improved the efficacy of antidepressants by enhancing serotonin receptor binding affinity (Journal of Neurochemistry, 2023).

-

Biochemical Pathway Analysis :

- Research involving NM-DPHE highlighted its role in modulating enzyme activities linked to metabolic disorders, suggesting potential therapeutic interventions (Biochemical Journal, 2024).

-

Peptide Stability Enhancement :

- A study on modified peptides using NM-DPHE showed increased resistance to enzymatic degradation, indicating its utility in developing long-lasting therapeutic agents (Journal of Medicinal Chemistry, 2025).

Mechanism of Action

The mechanism of action of N-methyl-D-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. In peptide synthesis, it acts as a substrate that undergoes enzymatic reactions to form peptide bonds . The compound’s ester group can be hydrolyzed to release the active amino acid, which then participates in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N-methyl-D-phenylalanine methyl ester hydrochloride and structurally related compounds, focusing on molecular properties, functional groups, and applications.

Table 1: Structural and Functional Comparison of Amino Acid Ester Hydrochlorides

Key Findings from Comparisons:

Ethyl esters (e.g., (R)-ethyl 2-amino-3-phenylpropanoate hydrochloride) exhibit lower polarity than methyl esters, affecting solubility in hydrophobic environments .

Substituent Impact :

- Nitro groups (e.g., 4-nitro-L-phenylalanine methyl ester hydrochloride) introduce electron-withdrawing effects, altering reactivity in redox environments .

- Sulfhydryl groups (e.g., D-penicillamine methyl ester hydrochloride) enable metal chelation, useful in detoxification applications .

Stereochemical Specificity :

- D-configured compounds (e.g., D-phenylalanine methyl ester hydrochloride) are often used in enantioselective synthesis, whereas L-forms (e.g., L-arginine methyl ester dihydrochloride) interact preferentially with biological systems .

Biological Activity

N-methyl-D-phenylalanine methyl ester hydrochloride (NMDPHE) is a compound that has garnered attention in various fields of biological research, particularly in pharmaceutical development, biochemical studies, and protein engineering. This article delves into the biological activities associated with NMDPHE, supported by data tables and findings from relevant studies.

- Chemical Formula : C11H14ClN O2

- Molecular Weight : 227.69 g/mol

- CAS Number : 130008-09-2

Applications and Biological Activity

NMDPHE is primarily utilized for its role in synthesizing pharmaceuticals and studying biological processes. Below are the key areas of its application:

1. Pharmaceutical Development

- NMDPHE serves as a building block in synthesizing drugs targeting neurological disorders. Its structural properties allow for modifications that enhance drug efficacy and specificity .

2. Biochemical Research

- The compound is used in neurotransmitter system studies, helping researchers understand amino acids' roles in brain function and behavior. It aids in elucidating mechanisms underlying various neurological conditions .

3. Protein Engineering

- NMDPHE can modify proteins to explore structure-function relationships, enhancing enzyme activity for industrial applications. This property makes it valuable in developing biocatalysts .

4. Analytical Chemistry

- In analytical settings, NMDPHE acts as a standard in chromatographic techniques, facilitating the accurate quantification of amino acids in complex biological samples .

5. Food Industry

- It is also explored as a flavor enhancer or additive, contributing to new food products with improved taste profiles .

Research Findings

Recent studies have highlighted the diverse biological activities of NMDPHE:

Antimicrobial Activity

A study investigated the antimicrobial properties of surfactants derived from phenylalanine, including NMDPHE derivatives. The results indicated that certain formulations exhibited significant antibacterial activity against various bacterial strains, suggesting potential applications in antimicrobial therapies .

Neuroprotective Effects

Research has shown that NMDPHE may possess neuroprotective properties. In vitro studies demonstrated that it could reduce neuronal cell death induced by oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Case Studies

- Neuroprotective Study : In an experimental model of oxidative stress, NMDPHE was shown to significantly decrease apoptosis markers in neuronal cells, supporting its potential use in neuroprotection.

- Antimicrobial Formulation Study : A formulation containing NMDPHE derivatives was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations (MIC values ranging from 62–500 μM) depending on the alkyl chain length of the surfactants used .

Q & A

Q. What are the standard synthetic routes for N-methyl-D-phenylalanine methyl ester hydrochloride in laboratory settings?

The synthesis typically involves three sequential steps:

Esterification : D-phenylalanine is reacted with methanol and trimethylchlorosilane under mild conditions (room temperature) to form the methyl ester .

Benzylation : Introduction of the benzyl group via nucleophilic substitution, often using benzyl chloride in dimethylformamide (DMF) with sodium hydride as a base .

Methylation : The nitrogen is methylated using methyl iodide or dimethyl sulfate under alkaline conditions to yield the final product .

Key Considerations : Reaction purity is maintained using anhydrous solvents, and intermediates are characterized via TLC or HPLC .

Q. How is this compound characterized to confirm its structure and purity?

- Spectroscopic Analysis :

- NMR : - and -NMR verify stereochemistry and substituents (e.g., benzyl and methyl groups) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 305.80 g/mol for the hydrochloride salt) .

- NMR : - and -NMR verify stereochemistry and substituents (e.g., benzyl and methyl groups) .

- Chromatography :

- HPLC : Purity is assessed using reverse-phase columns (C18) with UV detection at 254 nm .

- Chiral Analysis : Polarimetry or chiral HPLC ensures enantiomeric excess (>99% for D-isomer) .

Q. What are the primary applications of this compound in biochemical research?

- Peptide Synthesis : Acts as a non-natural amino acid derivative to enhance peptide stability against proteolytic degradation .

- Enzyme Studies : Used as a substrate or inhibitor in assays targeting proteases or neurotransmitter-modifying enzymes (e.g., acetylcholinesterase) .

- Chiral Catalysis : Facilitates asymmetric synthesis of pharmaceuticals due to its fixed D-configuration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve enantiomeric purity during synthesis?

- Asymmetric Hydrogenation : Industrial-scale methods use chiral catalysts (e.g., Ru-BINAP complexes) to achieve >99% enantiomeric excess .

- Lab-Scale Adjustments :

- Temperature Control : Lower temperatures (0–5°C) reduce racemization during methylation .

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups minimizes side reactions during benzylation .

- Analytical Validation : Regular chiral HPLC checks at each synthetic step ensure stereochemical integrity .

Q. What strategies address discrepancies in reported biological activity data across studies?

- Assay Standardization :

- Use consistent buffer systems (e.g., PBS pH 7.4) and enzyme concentrations to minimize variability .

- Purity Verification : Contaminants (e.g., unreacted starting materials) can skew results; repurify via recrystallization or column chromatography .

- Stereochemical Confirmation : Bioactivity differences between D- and L-isomers require rigorous chiral analysis .

Q. What methodological approaches enhance the stability of peptides incorporating this compound?

- Solid-Phase Synthesis : Incorporate the compound using Fmoc/t-Bu chemistry with coupling agents like HBTU or DIC .

- Backbone Modifications : Methylation at the nitrogen reduces hydrogen bonding, thereby limiting protease recognition .

- Bioconjugation : Link to polyethylene glycol (PEG) or albumin to prolong half-life in physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.